molecular formula C8H8BrN B8579173 3-Bromo-4-(prop-1-en-2-yl)pyridine

3-Bromo-4-(prop-1-en-2-yl)pyridine

Cat. No. B8579173
M. Wt: 198.06 g/mol
InChI Key: QOWQCISJGFIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(prop-1-en-2-yl)pyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(prop-1-en-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(prop-1-en-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-4-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-5H,1H2,2H3

InChI Key

QOWQCISJGFIFBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=NC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 42A (1.25 g) in pyridine (38 mL) at 0° C. was added thionyl chloride (38.5 mL, 526.5 mmol). The reaction mixture was then stirred at room temperature overnight, quenched with saturated aqueous sodium bicarbonate solution and extracted with CH2Cl2 (2×20 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (80 g BIOTAGE® column, eluting with hexane:CH2Cl2/4:6) to provide Intermediate 42 (705 mg, 61.5% yield). MS (ES): m/z=198.1 [M+H]+. Intermediate 42 was used in the synthesis of Example 227.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
61.5%

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